7-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
7-[3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with a tetrahydroisoquinoline moiety and additional functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Tetrahydroisoquinoline Moiety: : The synthesis begins with the preparation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This can be achieved through the Bischler-Napieralski reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
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Coupling with Chromen-2-one: : The next step involves the coupling of the tetrahydroisoquinoline moiety with a chromen-2-one derivative. This can be achieved through a nucleophilic substitution reaction, where the hydroxy group of the chromen-2-one reacts with the tetrahydroisoquinoline derivative in the presence of a base such as potassium carbonate (K2CO3) .
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Final Functionalization: This can be achieved through reactions such as alkylation or acylation, depending on the desired functional group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the chromen-2-one core, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkyl halides and amines, with reactions typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique structural and functional properties.
Scientific Research Applications
7-[3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-[3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects . Additionally, the compound may interact with receptors in the central nervous system, leading to its potential neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A simpler derivative with similar structural features but lacking the chromen-2-one core.
3,4-Dimethyl-2H-chromen-2-one: A simpler derivative with similar structural features but lacking the tetrahydroisoquinoline moiety.
6,7-Dimethoxy-1-tetralone: A structurally related compound with similar functional groups but different core structure.
Uniqueness
The uniqueness of 7-[3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one lies in its combination of the chromen-2-one core and the tetrahydroisoquinoline moiety, which imparts unique structural and functional properties
Properties
Molecular Formula |
C25H29NO6 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
7-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C25H29NO6/c1-15-16(2)25(28)32-22-11-20(5-6-21(15)22)31-14-19(27)13-26-8-7-17-9-23(29-3)24(30-4)10-18(17)12-26/h5-6,9-11,19,27H,7-8,12-14H2,1-4H3 |
InChI Key |
AYZCEJMUVRNEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CN3CCC4=CC(=C(C=C4C3)OC)OC)O)C |
Origin of Product |
United States |
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